1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolidine ring, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dimethylphenol with ethyl bromide to form 2-(2,4-dimethylphenoxy)ethyl bromide. This intermediate is then reacted with 1H-1,3-benzodiazole-2-amine to form the benzodiazole derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with pyrrolidine and ethanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound may also interact with cellular receptors or signaling pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenoxy)ethylamine: Shares the dimethylphenoxy group but lacks the benzodiazole and pyrrolidine rings.
1H-1,3-Benzodiazole-2-amine: Contains the benzodiazole ring but lacks the dimethylphenoxy and pyrrolidine groups.
Pyrrolidine-2-one: Contains the pyrrolidine ring but lacks the benzodiazole and dimethylphenoxy groups.
Uniqueness
1-(2-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of structural features, which contribute to its diverse range of applications and potential biological activities .
Properties
Molecular Formula |
C23H27N3O2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[2-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C23H27N3O2/c1-16-10-11-22(17(2)15-16)28-14-13-26-20-8-5-4-7-19(20)24-23(26)21-9-6-12-25(21)18(3)27/h4-5,7-8,10-11,15,21H,6,9,12-14H2,1-3H3 |
InChI Key |
UMSFWJZHEUNRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C)C |
Origin of Product |
United States |
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